molecular formula C9H18INO2 B1395802 Tert-butyl 4-iodobutylcarbamate CAS No. 262278-40-0

Tert-butyl 4-iodobutylcarbamate

Cat. No. B1395802
Key on ui cas rn: 262278-40-0
M. Wt: 299.15 g/mol
InChI Key: KJMOGHNVYHTFRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08084448B2

Procedure details

To a suspension of PPh3-resin (16.4 g, 21.1 mmol) in methylene chloride (150 mL) at 0° C. is added iodine (5.4 g, 21.2 mmol) and imidazole (1.66 g, 24.4 mmol) then stirring is continued at 0° C. for 45 min. To this is added (4-hydroxybutyl)-carbamic acid tert-butyl ester (2.0 g, 10.6 mmol) and the suspension is refluxed for 2 h. The suspension is filtered and the organic layer is washed with a saturated sodium bisulfite solution, water and brine, and dried over sodium sulfate. The solvent is removed under reduced pressure to afford the title compound as pale yellow liquid: 1H NMR (CDCl3) δ 4.51 (s, 1H), 3.21-3.17 (t, J=6.82 Hz, 2H), 3.16-3.11 (q, J=6.82 Hz, 2H), 1.88-1.81 (m, 2H), 1.62-1.55 (m, 2H), 1.43 (s, 9H).
Name
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
1.66 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[I:20]I.N1C=CN=C1.[C:27]([O:31][C:32](=[O:39])[NH:33][CH2:34][CH2:35][CH2:36][CH2:37]O)([CH3:30])([CH3:29])[CH3:28]>C(Cl)Cl>[C:27]([O:31][C:32](=[O:39])[NH:33][CH2:34][CH2:35][CH2:36][CH2:37][I:20])([CH3:30])([CH3:29])[CH3:28]

Inputs

Step One
Name
Quantity
16.4 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.4 g
Type
reactant
Smiles
II
Name
Quantity
1.66 g
Type
reactant
Smiles
N1C=NC=C1
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCCCO)=O

Conditions

Stirring
Type
CUSTOM
Details
then stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension is refluxed for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The suspension is filtered
WASH
Type
WASH
Details
the organic layer is washed with a saturated sodium bisulfite solution, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCCCI)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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